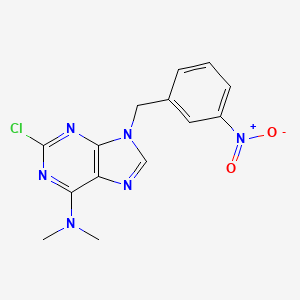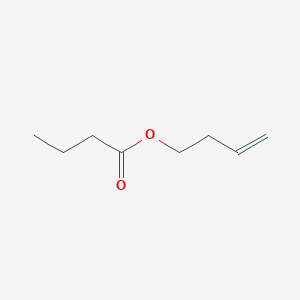
3-Butenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenyl butyrate is an organic compound classified as an ester. It is formed by the esterification of butyric acid and 3-buten-1-ol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industries. Its chemical formula is C8H14O2, and it has a molecular weight of 142.20 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butenyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-buten-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors or continuous stirred-tank reactors (CSTRs) to maintain a steady production rate. The use of immobilized catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenyl butyrate can undergo various chemical reactions, including:
Oxidation: The double bond in the 3-butenyl group can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 3-Buten-1-ol.
Substitution: Various esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butenyl butyrate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in olfactory studies and as a component in insect attractants.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: It is widely used in the flavor and fragrance industries to impart fruity notes to products.
Wirkmechanismus
The mechanism of action of 3-butenyl butyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester functional group can undergo hydrolysis to release butyric acid and 3-buten-1-ol. The double bond in the 3-butenyl group can participate in various addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl butyrate: Similar ester formed from butyric acid and butanol.
3-Methylbutyl butyrate: Ester formed from butyric acid and 3-methylbutanol.
Ethyl butyrate: Ester formed from butyric acid and ethanol.
Uniqueness
3-Butenyl butyrate is unique due to the presence of the double bond in the 3-butenyl group, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This structural feature also contributes to its distinct aroma profile, making it a valuable compound in the flavor and fragrance industries.
Eigenschaften
CAS-Nummer |
21698-32-8 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
but-3-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
VDMZXZOJKWISSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
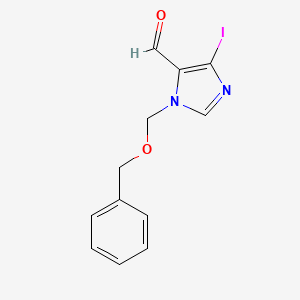
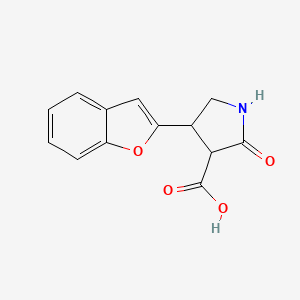
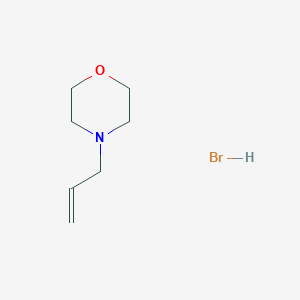

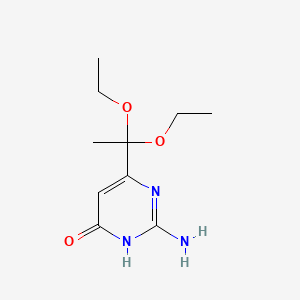

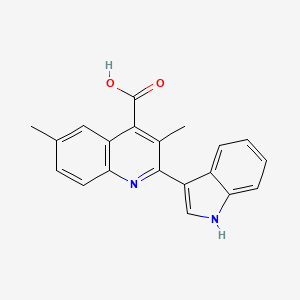

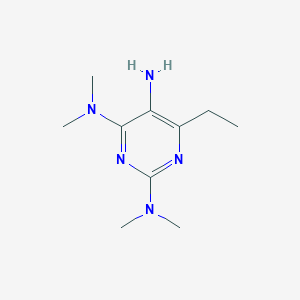
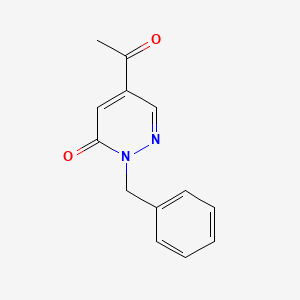

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
